5,6-Diethylpyrimidin-4(1H)-one
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Overview
Description
5,6-Diethylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA. The compound this compound is characterized by the presence of ethyl groups at the 5 and 6 positions of the pyrimidine ring and a keto group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5,6-Diethylpyrimidin-4(1H)-ol.
Substitution: Nucleophilic substitution reactions can occur at the 2 and 4 positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: 5,6-Diethylpyrimidin-4(1H)-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Diethylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Diethylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, affecting processes such as DNA replication or protein synthesis. The compound’s structure allows it to mimic natural nucleotides, potentially inhibiting enzyme activity or altering genetic material.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpyrimidin-4(1H)-one: Similar structure but with methyl groups instead of ethyl groups.
5,6-Diethyluracil: Similar structure but with a hydroxyl group at the 4 position instead of a keto group.
5,6-Diethylcytosine: Similar structure but with an amino group at the 4 position instead of a keto group.
Uniqueness
5,6-Diethylpyrimidin-4(1H)-one is unique due to the presence of ethyl groups at the 5 and 6 positions, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain chemical or biological applications.
Properties
CAS No. |
117090-84-3 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5-diethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-7(4-2)9-5-10-8(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
CDBOZDBOEAOCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CNC1=O)CC |
Origin of Product |
United States |
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